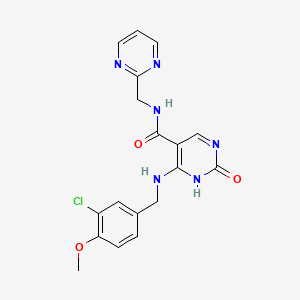

Avanafil impurity 9

Description

Structure

3D Structure

Properties

IUPAC Name |

6-[(3-chloro-4-methoxyphenyl)methylamino]-2-oxo-N-(pyrimidin-2-ylmethyl)-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN6O3/c1-28-14-4-3-11(7-13(14)19)8-22-16-12(9-24-18(27)25-16)17(26)23-10-15-20-5-2-6-21-15/h2-7,9H,8,10H2,1H3,(H,23,26)(H2,22,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPCMPSQJQCKNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2=C(C=NC(=O)N2)C(=O)NCC3=NC=CC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN6O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Pathways of Avanafil Impurity 9 Formation

Investigation of Process-Related Formation of Avanafil (B1665834) Impurity 9

Analysis of By-products from Avanafil Synthesis and Degradation Routes

The manufacturing process of Avanafil, like most multi-step chemical syntheses, can produce several process-related impurities. researchgate.netrsc.org Studies have identified various by-products in laboratory batches, arising from starting materials, intermediates, or side reactions. researchgate.netresearchgate.netrsc.org For instance, impurities designated as Imp-A, Imp-B, Imp-C, and Imp-D have been detected and characterized. researchgate.netrsc.org Impurity C, for example, has been identified as an intermediate from an alternative synthetic route for Avanafil. researchgate.net Furthermore, the use of certain reagents, such as 1-hydroxybenzotriazole (B26582) (HOBT) which may contain hydrazine (B178648) traces, can introduce potentially genotoxic impurities. researchgate.netrsc.org

Beyond synthesis, Avanafil is susceptible to degradation under various stress conditions, leading to the formation of numerous degradation products (D.P.s). arabjchem.orgresearchgate.net Forced degradation studies, conducted under hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress conditions as per ICH guidelines, have revealed the potential for up to sixteen distinct degradation products. arabjchem.orgresearchgate.net One of these has been identified as Avanafil impurity 9 (also denoted as AV IX). arabjchem.org

Identification of Intermediate Conversion Pathways to Impurity 9

The formation of this compound does not originate from a synthetic intermediate but is a direct result of the degradation of the final Avanafil molecule. arabjchem.org The identified pathway involves the cleavage of the Avanafil structure, specifically targeting the link between the pyrimidine (B1678525) core and the benzyl (B1604629) moiety. The conversion pathway is a one-step degradation process where the parent drug, Avanafil, serves as the immediate precursor to Impurity 9. arabjchem.org This transformation is characterized by the loss of the 3-chloro-4-methoxybenzyl group from the Avanafil molecule. arabjchem.org

Influence of Reaction Conditions on Impurity 9 Generation

The generation of this compound is specifically linked to thermal stress conditions. arabjchem.org In forced degradation studies, the formation of this particular impurity was observed during thermal hydrolysis. arabjchem.org The application of energy, in the form of heat, provides the necessary activation for the cleavage of a key covalent bond within the Avanafil structure. arabjchem.org This indicates that the stability of Avanafil is compromised at elevated temperatures, leading to the formation of Impurity 9. Comprehensive stress studies confirm that Avanafil is particularly prone to degradation under conditions of high temperature, light, and moisture, underscoring the need for controlled storage conditions below 25°C with protection from light and humidity. arabjchem.orgresearchgate.net

Delineation of Specific Reaction Mechanisms Contributing to Impurity 9

The formation of this compound is mechanistically explained by bond cleavage . arabjchem.org This reaction is driven by thermal energy, which facilitates the breaking of the C-N bond connecting the 3-chloro-4-methoxybenzylamine side chain to the C4 position of the pyrimidine ring.

While the degradation of Avanafil can occur through several mechanisms, including nucleophilic substitution, amide hydrolysis, and dechlorination, the specific formation of Impurity 9 is attributed directly to this energy-induced bond cleavage. arabjchem.orgresearchgate.net

Bond Cleavage : The primary mechanism for the formation of this compound. Thermal energy leads to the scission of the bond between the secondary amine nitrogen (of the benzylamine (B48309) group) and the pyrimidine ring, resulting in the removal of the dimethoxy benzyl group from the parent Avanafil structure. arabjchem.org

Amide Hydrolysis : This is another significant degradation pathway for Avanafil, given the presence of a carboxamide linkage in its structure. arabjchem.orglibretexts.org However, this mechanism leads to different degradation products, not Impurity 9.

Dechlorination : The aryl chloride group on the benzyl ring is a site susceptible to photodecomposition, which can lead to other impurities under photolytic stress. arabjchem.orgresearchgate.net

Therefore, the mechanistic pathway for this compound is distinct and specifically induced by thermal stress, proceeding via a targeted bond cleavage reaction.

Advanced Analytical Methodologies for Avanafil Impurity 9

Chromatographic Separation Techniques for Impurity 9

Chromatographic techniques, particularly liquid chromatography, are the cornerstone for the separation and analysis of Avanafil (B1665834) and its impurities. These methods offer the high resolution and sensitivity required to detect and quantify trace-level impurities within the drug substance.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of Avanafil and its related substances, including impurity 9. scispace.comakjournals.comresearchgate.net The development of a stability-indicating HPLC method is crucial to separate all potential degradation products and process-related impurities from the main Avanafil peak. scispace.comakjournals.comresearchgate.net

The selection of an appropriate mobile phase and elution strategy is paramount for achieving optimal separation. A common approach involves a reversed-phase (RP) HPLC method utilizing a gradient elution. scispace.comzenodo.org This allows for the effective separation of compounds with a range of polarities.

For instance, one validated method employs a mobile phase system consisting of a buffer and an organic modifier. zenodo.org Mobile phase A might be a buffer solution, such as 0.1% trifluoroacetic acid and triethylamine (B128534) in water or a pH 4.2 buffer with methanol, while mobile phase B is typically a strong organic solvent like acetonitrile (B52724). scispace.comzenodo.org A gradient elution program, where the proportion of mobile phase B is increased over time, facilitates the separation of Avanafil from its various impurities, including the more and less polar ones. scispace.comzenodo.org

A representative gradient program might start with a low percentage of the organic phase to retain and separate polar impurities, followed by a gradual increase to elute the main component and less polar impurities.

Table 1: Example of a Gradient Elution Program for Avanafil Impurity Analysis

| Time (minutes) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |

| 0 | 90 | 10 |

| 8 | 20 | 80 |

| 10 | 90 | 10 |

| 11 | 90 | 10 |

This table is illustrative and based on a described method for separating Avanafil and its impurities. nih.gov

The choice of the stationary phase is another critical parameter in HPLC method development. For the analysis of Avanafil and its impurities, C18 columns are frequently employed. zenodo.orgmdpi.com These columns have a non-polar stationary phase, making them ideal for reversed-phase chromatography.

Columns such as the ACE C18 (250 mm × 4.6 mm, 5 µm particle size) and Inertsil ODS 3 (250 mm x 4.6 mm, 3 µm particle size) have been successfully used. scispace.comakjournals.comresearchgate.netzenodo.org The smaller particle size of the Inertsil column can provide higher efficiency and better resolution. Monolithic silica (B1680970) columns, like the Chromolith® High Resolution RP-18e, have also been utilized, offering high efficiency and robustness at lower operating pressures. mdpi.com

Fine-tuning the chromatographic conditions is essential for achieving reproducible and robust separations.

Temperature: The column temperature is typically maintained at a constant value, for example, 35 °C or 45 °C, to ensure consistent retention times and peak shapes. scispace.comzenodo.orgnih.govresearchgate.net

Flow Rate: The flow rate of the mobile phase is carefully controlled to ensure optimal efficiency. A typical flow rate for a standard HPLC analysis of Avanafil impurities is around 1.0 mL/min or 1.2 mL/min. scispace.comzenodo.org

Injection Volume: The volume of the sample injected onto the column is kept small to prevent band broadening and ensure sharp peaks.

Detection is commonly performed using a UV detector, with a wavelength of 245 nm or 239 nm often selected for monitoring Avanafil and its impurities. scispace.comzenodo.orgnih.govresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) for Impurity 9 Separation

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to traditional HPLC. scirp.org This is achieved by using columns with sub-2 µm particles, which leads to higher efficiency. ijrpr.comwaters.com

For the analysis of Avanafil and its process-related impurities, a UPLC method has been developed that provides efficient and selective separation. nih.govresearchgate.net This method utilizes a Waters ACQUITY HSS C18 column (50 × 2.1 mm, 1.8 µm particle size). nih.govresearchgate.net The mobile phase consists of 20 mM ammonium (B1175870) formate (B1220265) buffer (pH 5.0) as mobile phase A and acetonitrile as mobile phase B, run in a gradient mode. nih.gov The column temperature is maintained at 35 °C, and detection is carried out at 239 nm using a Diode Array Detector (DAD). nih.govresearchgate.net

Table 2: UPLC Method Parameters for Avanafil Impurity Analysis

| Parameter | Condition |

| Column | Waters ACQUITY HSS C18 (50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 20 mM Ammonium Formate (pH 5.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | T0/90:10; T8/20:80; T10/90:10; T11/90:10 (Time(min)/A:B v/v) |

| Column Temperature | 35 °C |

| Detection | DAD at 239 nm |

| Flow Rate | Not explicitly stated, but typical for UPLC |

| Injection Volume | Not explicitly stated |

This table is based on a published UPLC method for the analysis of Avanafil impurities. nih.govresearchgate.net

The enhanced resolution of UPLC is particularly advantageous for impurity profiling, as it can separate closely eluting peaks that might co-elute in an HPLC system. ijrpr.com This leads to more accurate quantification of impurities. ijrpr.com

While specific applications of nano-UPLC and micro-UPLC for the analysis of Avanafil impurity 9 are not extensively detailed in the provided search results, the principles of these techniques suggest their potential for even greater resolution and sensitivity. slideshare.net Nano-UPLC and micro-UPLC utilize columns with very small inner diameters and operate at much lower flow rates than conventional UPLC. This can lead to a significant increase in sensitivity, which is particularly beneficial for the detection and quantification of trace-level impurities. The reduced peak volumes in these techniques also make them highly compatible with mass spectrometry, facilitating detailed structural elucidation of unknown impurities. ijrpr.com

Hyphenated Chromatographic Techniques (e.g., LC-DAD)

Hyphenated chromatographic techniques, particularly liquid chromatography with a diode array detector (LC-DAD), are powerful tools for the separation and preliminary identification of impurities in pharmaceuticals. mdpi.comsemanticscholar.org In the analysis of avanafil and its impurities, ultra-performance liquid chromatography (UPLC) and high-performance liquid chromatography (HPLC) methods coupled with DAD are frequently utilized. rsc.orgakjournals.comscispace.com

An efficient and selective UPLC method has been developed for the separation of avanafil and its related substances. rsc.org This method often employs a C18 column, such as a Waters ACQUITY HSS C18 (50 × 2.1 mm, 1.8 μm particle size), maintained at a specific temperature, for instance, 35 °C. rsc.orgresearchgate.net The mobile phase typically consists of a gradient mixture of an aqueous buffer (e.g., 20 mM ammonium formate) and an organic solvent like acetonitrile. rsc.orgresearchgate.net The DAD detector is set to a wavelength where both avanafil and its impurities exhibit significant absorbance, often around 239 nm, to ensure sensitive detection. rsc.orgresearchgate.net The use of a DAD allows for the acquisition of UV spectra for each separated peak, which can aid in the initial characterization and differentiation of impurities from the main API.

The development of a stability-indicating HPLC method is crucial for resolving degradation products from known process-related impurities. akjournals.comscispace.com Such methods often use a reverse-phase C18 column with a gradient elution of a mobile phase containing an acid modifier, like trifluoroacetic acid, and a mixture of water and acetonitrile. akjournals.com Detection is typically performed at a wavelength such as 245 nm. akjournals.comresearchgate.net The versatility of these methods allows for their application in routine quality control laboratories, with the option to use either LC-DAD or more advanced LC-MS/MS systems depending on the available instrumentation. mdpi.com

Spectroscopic and Spectrometric Characterization of this compound

While chromatographic techniques are essential for separation, spectroscopic and spectrometric methods are indispensable for the definitive structural elucidation of impurities like this compound. rsc.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for the analysis of pharmaceutical impurities due to its high sensitivity and ability to provide molecular weight and structural information. americanpharmaceuticalreview.com

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful approach for the analysis of complex mixtures, such as API samples containing multiple impurities. americanpharmaceuticalreview.comresearchgate.net This technique allows for the separation of impurities by LC followed by their immediate introduction into the mass spectrometer for molecular weight determination. researchgate.netresearchgate.net In the context of avanafil, LC-MS studies have been instrumental in inferring the structures of various process-related impurities. rsc.orgresearchgate.net The compatibility of UPLC methods with MS, often using electrospray ionization (ESI) in positive ion mode, facilitates the determination of the molecular weights of these impurities. researchgate.net For instance, the retention times of avanafil and its impurities, such as Impurities A, B, C, and D, have been reported as 5.44 min, 4.29 min, 5.02 min, 6.02 min, and 7.85 min, respectively, under specific UPLC conditions. rsc.org

The development of LC-MS compatible methods often involves the use of volatile mobile phase additives like ammonium formate and formic acid to ensure efficient ionization. rsc.orgrsc.org The ability to obtain the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) for each impurity is the first crucial step in its identification. researchgate.net

Tandem mass spectrometry (MS/MS or MSn) provides deeper structural insights by analyzing the fragmentation patterns of a selected precursor ion. americanpharmaceuticalreview.com After determining the molecular weight of an impurity by a full scan MS analysis, an MS/MS experiment can be performed. In this experiment, the molecular ion of the impurity is isolated and subjected to collision-induced dissociation (CID) to generate product ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule, which can be used to deduce its structure by comparing it with the fragmentation of the parent drug or by interpreting the fragmentation pathways. researchgate.net

For avanafil and its impurities, LC-MS/MS has been used to characterize degradation products and process-related impurities. researchgate.netdntb.gov.ua The fragmentation patterns obtained from MS/MS studies are crucial for confirming the proposed structures of these impurities. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides highly accurate mass measurements, which in turn allows for the determination of the elemental composition of a molecule. americanpharmaceuticalreview.comnih.gov This capability is invaluable for the structural elucidation of unknown impurities. americanpharmaceuticalreview.comrsc.org By comparing the experimentally measured accurate mass with the theoretical masses of possible elemental formulas, the most likely molecular formula can be determined with a high degree of confidence, typically with a mass accuracy of a few parts per million (ppm). americanpharmaceuticalreview.com

HRMS, often coupled with UPLC and a time-of-flight (TOF) mass analyzer (UPLC/TOF-MS), has been used to identify and characterize avanafil impurities. rsc.org For example, the HRMS spectrum of a newly discovered impurity, Imp-E, showed a molecular ion peak at m/z 407.2000, which was crucial in determining its structure. rsc.org HRMS is particularly useful in distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental compositions).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules, including pharmaceutical impurities. ula.vehyphadiscovery.commdpi.com While MS provides information on molecular weight and fragmentation, NMR provides detailed information about the connectivity of atoms within a molecule. hyphadiscovery.comemerypharma.com

The complete structural confirmation of synthesized avanafil impurities is typically achieved through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC). researchgate.nethyphadiscovery.com For example, the structure of a synthesized impurity, Imp-D, was confirmed by NMR analysis. rsc.org The ¹³C NMR data for this impurity showed specific chemical shifts that were consistent with its proposed structure. rsc.org Similarly, the structures of other impurities, such as Imp-B and Imp-C, have been elucidated using NMR spectroscopy in conjunction with mass spectrometry. rsc.org The characterization of avanafil itself is supported by ¹H and ¹³C NMR spectroscopy, among other techniques. tga.gov.au

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. pharmaffiliates.com The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to characteristic functional groups (e.g., C=O, N-H, O-H, C-Cl). The IR spectrum provides a molecular "fingerprint" that can be used for identification by comparing it to the spectrum of a known reference standard. pharmaffiliates.com

For this compound, an IR spectrum would be used to confirm the presence of expected functional groups and identify any changes compared to the parent drug, Avanafil. While this is a standard analysis for impurity reference materials, a published, interpreted IR spectrum for this compound is not available. pharmaffiliates.comakjournals.com

Table 3: IR Absorption Frequencies for this compound

| Frequency (cm⁻¹) | Functional Group Assignment |

| Data not available | Data not available in published literature |

Validation of Analytical Methods for this compound Quantification

The development of reliable analytical methods for quantifying impurities is crucial for quality control in pharmaceutical manufacturing. These methods, typically using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), must be rigorously validated according to ICH guidelines to ensure they are fit for purpose. pharmaffiliates.comresearchgate.netsynzeal.com Validation involves assessing several key parameters to prove the method is reliable, reproducible, and accurate for the intended analysis.

While numerous validated HPLC methods exist for Avanafil and some of its other known impurities, veeprho.comresearchgate.netsynzeal.com specific validation studies focused on the quantification of this compound are not detailed in the available scientific literature. The following sections describe the principles of the validation parameters that would be required.

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, or matrix components. researchgate.netsynzeal.com In impurity analysis, this is typically demonstrated by showing that the impurity peak is well-resolved from the API and other related substances, and that the peak is pure, often confirmed using a photodiode array (PDA) detector. synzeal.com Forced degradation studies are also used to generate potential interferences and prove the method's resolving power. pharmaffiliates.comresearchgate.net

For this compound, a validated method would need to demonstrate baseline separation from Avanafil and other potential impurities like the deschloro, acid, and dimer impurities. researchgate.net

Linearity and Calibration Range Determination

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. cleanchemlab.com This is determined by analyzing a series of solutions of the impurity at different concentrations and performing a linear regression analysis of the response versus concentration. The calibration range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. For impurity quantification, this range typically spans from the limit of quantification (LOQ) to 120% or 150% of the specification limit. researchgate.net

Table 4: Linearity and Range for this compound Quantification

| Parameter | Result |

| Calibration Range | Data not available in published literature |

| Correlation Coefficient (r²) | Data not available in published literature |

| Regression Equation | Data not available in published literature |

Precision and Accuracy Assessment

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD) and is assessed at different levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility. cleanchemlab.com

Accuracy is the closeness of the test results obtained by the method to the true value. For impurity quantification, it is often determined by performing recovery studies, where a known amount of the impurity is spiked into a sample matrix at different concentration levels (e.g., LOQ, 100%, and 150% of the specification level). veeprho.comresearchgate.net

Table 5: Precision and Accuracy for this compound Quantification

| Validation Parameter | Acceptance Criteria (Typical) | Result |

| Precision (%RSD) | ||

| Repeatability | ≤ 5.0% | Data not available in published literature |

| Intermediate Precision | ≤ 10.0% | Data not available in a published literature |

| Accuracy (% Recovery) | ||

| Low Concentration | 80 - 120% | Data not available in published literature |

| Mid Concentration | 90 - 110% | Data not available in published literature |

| High Concentration | 90 - 110% | Data not available in published literature |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters that indicate the sensitivity of an analytical method. LOD is the lowest concentration of an analyte that the method can reliably detect, while LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. zenodo.org

For Avanafil and its related impurities, these limits are typically established using the signal-to-noise (S/N) ratio method, where an S/N ratio of 3 is generally accepted for LOD and 10 for LOQ. researchgate.net In various studies using High-Performance Liquid Chromatography (HPLC), the LOD and LOQ for Avanafil and its known impurities have been determined to be below 0.05% of the standard analyte concentration, demonstrating the high sensitivity of these methods. zenodo.org

One study established the LOD and LOQ for Avanafil at 0.02 µg/mL and 0.08 µg/mL, respectively. jptcp.com Another HPLC method reported the LOD for Avanafil as 0.63 µg/mL and the LOQ as 1.91 µg/mL. nih.gov These values underscore the capability of modern chromatographic techniques to control impurities at very low levels.

Table 1: LOD and LOQ Data for Avanafil and Its Impurities from Various Studies

| Analyte | Method | LOD | LOQ | Source |

| Avanafil | HPLC | 0.02 µg/mL | 0.08 µg/mL | jptcp.com |

| Avanafil | TLC-Densitometric | 0.63 µg/mL | 1.91 µg/mL | nih.gov |

| Avanafil & Impurities | HPLC | < 0.05% | < 0.05% | zenodo.org |

Robustness and Ruggedness Testing

Robustness evaluates the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage. For HPLC methods developed for Avanafil impurities, robustness is tested by intentionally altering parameters such as:

Flow rate (e.g., ± 0.5 ml/min or ± 10%) crsubscription.comnih.gov

Column temperature (e.g., ± 2°C) crsubscription.com

Mobile phase composition and pH nih.gov

Detection wavelength (e.g., ± 2 nm) crsubscription.com

In these studies, the system suitability parameters, such as peak tailing and theoretical plates, are monitored. The methods are considered robust if these parameters remain within acceptable limits despite the variations, ensuring the method's transferability and consistent performance. crsubscription.comnih.gov

Ruggedness , often considered part of method precision, assesses the reproducibility of test results under varied conditions, such as using different analysts, instruments, and columns, or performing the analysis on different days. researchgate.netijpda.org For Avanafil impurity analysis, ruggedness is confirmed by having different analysts conduct the test, with the relative standard deviation (RSD) of the results being the key indicator. An RSD of less than 2.0% typically demonstrates that the method is rugged. ijpda.org

Table 2: Example of Robustness Testing Parameters for Avanafil Analysis

| Parameter Varied | Variation | Acceptance Criteria | Source |

| Flow Rate | ± 10% | System suitability parameters remain within limits | nih.gov |

| Column Temperature | ± 2°C | Reproducible results obtained | crsubscription.com |

| Detection Wavelength | ± 2 nm | Reproducible results obtained | crsubscription.com |

| Mobile Phase Organic Content | ± 10% | System suitability parameters remain within limits | researchgate.net |

System Suitability Testing for Impurity Analysis

System Suitability Testing (SST) is an integral part of any chromatographic analysis, designed to verify that the analytical system is performing adequately for the intended analysis. crsubscription.com Before analyzing any samples, a standard solution is injected, and key parameters are checked against predefined acceptance criteria.

For the analysis of Avanafil and its impurities, typical SST parameters include:

Tailing Factor: Measures peak symmetry. A value of ≤ 2.0 is generally required. akjournals.com

Theoretical Plates: A measure of column efficiency.

Relative Standard Deviation (RSD): The precision of replicate injections of a standard solution. An RSD of ≤ 5.0% for peak areas is a common acceptance criterion. akjournals.com

Resolution: Ensures that the impurity peak is well separated from the main Avanafil peak and other components.

In validated methods for Avanafil, observed values such as an RSD of 0.5% and a tailing factor of 1.1 have been reported, confirming the system's suitability for precise and accurate impurity quantification. akjournals.com

Table 3: System Suitability Parameters and Typical Acceptance Criteria

| Parameter | Acceptance Criteria | Purpose | Source |

| Tailing Factor | ≤ 2.0 | Ensures peak symmetry | akjournals.com |

| % RSD of Peak Area | ≤ 5.0% | Confirms injection precision | akjournals.com |

| Theoretical Plates (N) | Varies by method | Measures column efficiency | nih.gov |

| Resolution (Rs) | > 2.0 | Ensures separation between peaks | nih.gov |

Structural Elucidation of Avanafil Impurity 9

Integration of Spectroscopic Data for Structure Assignment

The structural assessment of Avanafil (B1665834) Impurity D relies on the integration of data from several advanced spectroscopic techniques. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are critical tools in this process, providing detailed information about the molecule's mass, fragmentation, and atomic connectivity.

Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) analysis was instrumental in determining the molecular weight of Impurity D. The mass spectrum indicated a molecular weight that corresponds to the esterification product of Avanafil and another known impurity, Impurity A (M6). rsc.org This provided the initial evidence for the proposed dimeric structure of Impurity D. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides the definitive map of the chemical structure. Although the specific spectral data for Impurity D is detailed in proprietary research, published studies confirm that its structure was verified using NMR analysis after its synthesis. researchgate.netrsc.org For a molecule of this complexity, 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to unambiguously assign all proton (¹H) and carbon-¹³C signals and confirm the connectivity between the two constituent monomer units.

| Technique | Parameter | Observed Value / Data | Inference |

|---|---|---|---|

| ESI-MS | [M+H]⁺ | m/z 859.78 | Corresponds to the molecular formula C₄₁H₄₅Cl₂N₁₁O₆, confirming the proposed dimeric structure. rsc.org |

| ¹H NMR | Chemical Shifts (δ) | Multiple signals across aromatic, aliphatic, and amide regions. | Confirms the presence of two distinct monomeric units linked together. |

| ¹³C NMR | Chemical Shifts (δ) | Signals corresponding to carbonyls, aromatic carbons, and aliphatic carbons. rsc.org | Provides evidence for the carbon skeleton and the presence of ester and amide functional groups. |

| FT-IR | Absorption Bands (cm⁻¹) | Characteristic peaks for N-H, C=O (amide and ester), and C-O stretching. | Confirms key functional groups within the molecule. |

Confirmation of Proposed Structure via Chemical Synthesis

To unequivocally confirm the structure proposed by spectroscopic methods, an independent, targeted chemical synthesis of Avanafil Impurity D was performed. researchgate.netrsc.org This serves as the gold standard for structural verification.

The synthesis was achieved through the esterification of Avanafil with its synthetic precursor, (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid, also known as Impurity A. rsc.org The reaction was facilitated by the coupling agent O-benzotriazole-tetramethyl urea (B33335) hexafluorophosphate (B91526) (HBTU). rsc.orgresearchgate.net

The synthetic process can be summarized as follows:

Reactants: Avanafil and Avanafil Impurity A (M6). rsc.org

Reagent: O-benzotriazole-tetramethyl urea hexafluorophosphate (HBTU) was used to facilitate the ester bond formation. rsc.orgresearchgate.net

Reaction: The carboxylic acid group of Impurity A reacts with the primary alcohol on the pyrrolidine (B122466) ring of the Avanafil molecule. rsc.org

Confirmation: The resulting synthetic compound was purified and analyzed. Its spectroscopic data (NMR, MS) were found to be identical to those of the impurity isolated from the Avanafil manufacturing process, thereby confirming the structure of Impurity D. researchgate.netrsc.org

Comparative Analysis with Known Avanafil Impurities and Degradants

Understanding the structure of Impurity D is enhanced by comparing it to other known process-related impurities and degradation products of Avanafil. These impurities arise from various side reactions or degradation pathways, such as hydrolysis, oxidation, or reactions with synthetic reagents. researchgate.netakjournals.comnih.gov

| Compound | Structural Difference from Avanafil | Origin/Type |

|---|---|---|

| Avanafil | Reference Structure | Active Pharmaceutical Ingredient |

| Impurity A | Lacks the pyrimidin-2-ylmethylamine side chain; has a carboxylic acid group instead of a carboxamide. rsc.org | Synthetic Intermediate (M6) rsc.orgnih.gov |

| Impurity B | Lacks the chlorine atom on the benzyl (B1604629) ring (deschloro analog). rsc.org | Process Impurity rsc.org |

| Impurity C | Features a methylsulfanyl group instead of the (S)-2-(hydroxymethyl)pyrrolidin-1-yl group. researchgate.netrsc.org | Process Impurity rsc.org |

| Impurity D | A dimeric structure formed by the esterification of Avanafil and Impurity A. rsc.org | Process Impurity rsc.org |

| Impurity E | Contains a hydrazide structure, potentially formed from hydrazine (B178648) residues in reagents like HOBT reacting with Impurity A. nih.govresearcher.liferesearchgate.net | Potential Genotoxic Impurity nih.govresearcher.life |

| Impurity F | Also contains a hydrazide structure, representing another potentially genotoxic impurity. nih.govresearcher.liferesearchgate.net | Potential Genotoxic Impurity nih.govresearcher.life |

This comparative analysis highlights the unique structural nature of Impurity D as a dimer, distinguishing it from other impurities that typically involve modification or substitution of a single functional group or are unreacted intermediates. rsc.org The control of such impurities is a critical aspect of pharmaceutical quality control to ensure the safety and purity of the final drug product. researchgate.net

Table of Mentioned Compounds

| Name | Type |

| Avanafil | API |

| Avanafil Impurity A | Impurity / Synthetic Intermediate |

| Avanafil Impurity B | Impurity |

| Avanafil Impurity C | Impurity |

| Avanafil Impurity D | Impurity |

| Avanafil Impurity E | Impurity |

| Avanafil Impurity F | Impurity |

| O-benzotriazole-tetramethyl urea hexafluorophosphate | Reagent |

| 1-hydroxybenzotriazole (B26582) (HOBT) | Reagent |

| Hydrazine | Reagent Residue |

Impurity Profiling and Control Strategies in Avanafil Development

Comprehensive Impurity Profiling of Avanafil (B1665834) Drug Substance and Products

Impurity profiling is a cornerstone of pharmaceutical quality control, involving the identification and quantification of all potential impurities in a drug substance and its final product. dataintelo.com For Avanafil, this process is crucial due to its complex chemical structure, which includes functional groups like pyrrolidine (B122466), pyrimidine (B1678525), and carboxamide that can be susceptible to degradation under various environmental conditions. researchgate.netresearchgate.net

Advanced analytical techniques are employed to achieve a comprehensive impurity profile. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the primary methods used for the separation and quantification of Avanafil and its related substances. researchgate.netresearchgate.net These methods are often coupled with photodiode array (PDA) detectors for initial detection and quantification. arabjchem.org For structural elucidation of unknown impurities, liquid chromatography-mass spectrometry (LC-MS/MS) is an indispensable tool, providing detailed information on the molecular weight and fragmentation patterns of the impurities. arabjchem.orgresearchgate.net

Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate the identification of impurities that are present above a certain threshold (e.g., 0.10% for a maximum daily dose of 200 mg like Avanafil). researchgate.net Research has identified several process-related impurities and degradation products in Avanafil. researchgate.netarabjchem.org While specific details on "Avanafil impurity 9" are not extensively available in the public domain, the general approach to its profiling would follow these established methodologies. The characterization of any specific impurity, including impurity 9, would involve its isolation and subsequent analysis using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its chemical structure. researchgate.netresearchgate.net

Research on Process Optimization to Minimize Impurity 9 Formation

The formation of impurities during the synthesis of a drug substance is often linked to specific reaction conditions and the quality of starting materials. Minimizing the formation of this compound requires a detailed investigation into the manufacturing process.

Investigation of Critical Process Parameters and Their Impact on Impurity Levels

The manufacturing process of Avanafil involves several chemical steps where variations in parameters can influence the impurity profile. nih.govtga.gov.au Critical Process Parameters (CPPs) are those that have a significant impact on the quality attributes of the final product, including its purity. tga.gov.au Identifying and controlling these CPPs is a key aspect of Quality by Design (QbD), a systematic approach to pharmaceutical development. researchgate.netresearcher.life

For Avanafil, CPPs could include reaction temperature, pressure, reaction time, pH, and the rate of addition of reagents. scielo.br For instance, a study on the synthesis of Avanafil might reveal that a specific temperature range is optimal for the main reaction while minimizing the generation of impurity 9. Deviations from this range could lead to an increased level of this specific impurity. Statistical tools like Design of Experiments (DoE) are often used to systematically study the effects of multiple parameters and their interactions on impurity formation. researchgate.net The goal is to establish a design space, which is a multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality. scielo.br

Raw Material Purity and Its Correlation with Impurity 9

The purity of the starting materials and intermediates used in the synthesis of Avanafil is another critical factor that can directly impact the level of impurities in the final drug substance. tga.gov.au Impurities present in the raw materials can either be carried through the synthesis process to become impurities in the final product or they can participate in side reactions to form new impurities.

Therefore, stringent specifications for all raw materials are essential. tga.gov.au This includes setting limits for known and unknown impurities in the starting materials. For example, if a precursor to Avanafil contains a substance that is structurally related to impurity 9, it is likely that the level of impurity 9 in the final product will be elevated. A thorough investigation would involve analyzing different batches of raw materials and correlating their impurity profiles with the level of impurity 9 found in the corresponding batches of Avanafil. This would help in establishing a clear link and setting appropriate controls on the quality of the starting materials to ensure the final product consistently meets its purity specifications.

Stability Studies Focused on Impurity 9 Kinetics and Mechanisms

Stability studies are crucial for understanding how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. arabjchem.orgtga.gov.au These studies are essential for determining shelf-life and recommended storage conditions.

Degradation Kinetics of this compound under Stress Conditions

Forced degradation studies, or stress testing, are conducted to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods. researchgate.net In these studies, Avanafil would be subjected to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. arabjchem.orgekb.eg Significant degradation of Avanafil has been observed under acidic, oxidative, thermal, and humidity stress conditions. researchgate.net

The kinetics of the formation and degradation of this compound would be studied under these stress conditions. This involves monitoring the concentration of the impurity over time at different stress levels. The data obtained can be used to determine the rate of formation or degradation of the impurity, which can often be described by a specific kinetic model (e.g., zero-order, first-order, or second-order kinetics). Understanding these kinetics is vital for predicting the long-term stability of the drug product and for identifying the conditions that are most likely to lead to an increase in this particular impurity. For instance, studies have shown that Avanafil is particularly sensitive to oxidative conditions and light exposure when in a liquid state. tga.gov.au

Influence of Excipients and Packaging Materials on Impurity 9 (Research perspective only)

From a research perspective, it is important to investigate the potential interactions between Avanafil, its impurities, and the excipients used in the tablet formulation, as well as the packaging materials. famacy.com Excipients are inactive ingredients added to the formulation, and while they are chosen for their compatibility, they can sometimes interact with the active pharmaceutical ingredient (API) or its impurities. tga.gov.aufamacy.com

Compatibility studies would involve storing Avanafil in the presence of various excipients under accelerated stability conditions (e.g., elevated temperature and humidity) and monitoring the levels of impurity 9. tga.gov.au This can help identify any excipients that may promote the formation of this impurity. For example, an excipient with a certain pH or reactive functional groups could potentially catalyze a degradation reaction that leads to impurity 9.

Similarly, the primary packaging materials, such as blisters or bottles, are in direct contact with the drug product and can also be a source of interaction. famacy.com Leachables from the packaging material could potentially react with Avanafil or its impurities. Therefore, research would also focus on evaluating the impact of different packaging materials on the stability of the drug product with respect to impurity 9. This ensures that the chosen packaging provides adequate protection and does not contribute to the degradation of the product over its shelf life. famacy.comvulcanchem.com

Interactive Data Table: Avanafil Impurity Profile under Stress Conditions

Below is a representative data table illustrating the potential behavior of Avanafil and the formation of impurities under various stress conditions. The values are hypothetical and for illustrative purposes only.

| Stress Condition | Avanafil Assay (%) | Impurity 9 (%) | Other Degradants (%) |

| Initial | 99.8 | <0.05 | 0.15 |

| Acid Hydrolysis (0.1N HCl, 60°C, 24h) | 85.2 | 1.5 | 13.3 |

| Base Hydrolysis (0.1N NaOH, 60°C, 24h) | 90.5 | 0.8 | 8.7 |

| Oxidative (3% H₂O₂, RT, 24h) | 78.9 | 2.1 | 19.0 |

| Thermal (80°C, 48h) | 95.3 | 0.9 | 3.8 |

| Photolytic (UV light, 7 days) | 97.1 | 0.6 | 2.3 |

Application of Quality by Design (QbD) Principles in Impurity 9 Control

Risk Assessment for Impurity 9 Formation

Risk assessment is a foundational step in the QbD paradigm, aimed at identifying and evaluating factors that may impact product quality. srce.hr For this compound, the primary risk is its formation to levels exceeding the qualified safety threshold. The risk assessment process systematically identifies the potential sources of variability in the manufacturing process and their likely effect on the formation of this specific impurity.

A common tool used for this purpose is the Ishikawa (or fishbone) diagram, which helps to categorize potential causes for the presence of Impurity 9. These causes can be grouped into categories such as raw materials, reaction parameters, and equipment.

Potential Risk Factors for this compound Formation:

| Category | Potential Risk Factors |

| Raw Materials | Quality of Avanafil starting materials and intermediates. Presence of related impurities in starting materials that could be precursors to Impurity 9. Quality and reactivity of reagents used in the final synthesis steps. |

| Process Parameters | Reaction Temperature: Elevated temperatures may accelerate side reactions leading to Impurity 9. Reaction Time: Extended reaction times could increase the formation of degradation-related impurities. pH of the reaction mixture. Rate of addition of reagents. |

| Manufacturing Operations | Inefficient purification steps. Inadequate drying, leading to the presence of residual solvents or moisture. Equipment cleaning procedures. |

| Stability | Exposure to light, heat, or humidity during storage and handling of the API. dntb.gov.ua |

Once potential risk factors are identified, a risk-ranking and filtering process, such as Failure Mode and Effects Analysis (FMEA), is typically employed. This involves scoring each potential failure mode (e.g., temperature excursion) based on its severity, probability of occurrence, and detectability. The resulting risk priority number (RPN) helps to focus development and control efforts on the most critical process parameters (CPPs) that have the highest likelihood of impacting the formation of this compound.

For instance, a hypothetical risk assessment might identify the quality of a key intermediate and the final crystallization solvent system as high-risk factors, necessitating further investigation and tighter controls.

Design Space Development for Impurity 9 Control

Following the identification of critical process parameters through risk assessment, the next step in the QbD approach is to establish a design space. The ICH Q8(R2) guideline defines design space as "the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality." ich.org Operating within this defined space ensures that the level of this compound will consistently meet its acceptance criteria.

The development of a design space is typically achieved through a structured Design of Experiments (DoE). A DoE allows for the simultaneous study of the effects of multiple process parameters on the formation of Impurity 9. researchgate.net For example, a central composite or Box-Behnken design could be used to explore the relationships between factors like temperature, reaction time, and reagent stoichiometry and the resulting level of the impurity.

Illustrative Design of Experiments (DoE) for Impurity 9 Control:

| Factors (CPPs) | Low Level | High Level | Response (CQA) |

| Temperature (°C) | 40 | 60 | Level of this compound (%) |

| Reaction Time (h) | 4 | 8 | Yield of Avanafil (%) |

| Molar ratio of Reagent X | 1.1 | 1.5 |

The data generated from these experiments are then used to create mathematical models that describe the behavior of the system. These models can be visualized as response surface and contour plots, which graphically represent the design space. researchgate.net The established design space provides operational flexibility within a regulatory framework. As long as the process operates within the validated boundaries of the design space, it is expected to consistently produce Avanafil with an acceptable profile for Impurity 9, and changes within this space would not typically require a regulatory post-approval submission. pharmtech.com This scientific, risk-based approach ensures a robust manufacturing process and a consistently high-quality final product.

Future Research Directions for Avanafil Impurity 9

Development of Novel Analytical Techniques for Trace Level Detection

The accurate detection and quantification of pharmaceutical impurities at trace levels are critical for ensuring drug safety and efficacy. While existing methods like Ultra-Performance Liquid Chromatography (UPLC) are effective, future research is focused on developing even more sensitive and efficient analytical techniques for Avanafil (B1665834) Impurity 9. researchgate.netrsc.org

Current research highlights the utility of UPLC systems, often coupled with mass spectrometry (UPLC-MS), for the separation and identification of various Avanafil process-related impurities. researchgate.net These methods offer high resolution and sensitivity, which are essential for detecting impurities that may be present in very small quantities. rsc.org For instance, a developed gradient UPLC method has been successful in separating four process-related impurities of Avanafil. researchgate.net

Future advancements may lie in the refinement of these techniques and the exploration of new analytical platforms. Innovations could include the development of novel stationary phases for chromatographic columns that offer enhanced selectivity for Avanafil and its impurities. Additionally, advancements in mass spectrometry, such as high-resolution mass spectrometry (HRMS), can provide more definitive structural elucidation of trace-level impurities. The application of hyphenated techniques, such as LC-MS/MS, is also a promising area for the determination of Avanafil and its degradation products at even lower concentrations. nih.govresearchgate.net The goal is to achieve lower limits of detection (LOD) and quantification (LOQ), enabling more stringent control over the impurity profile of Avanafil.

Table 1: Current and Future Analytical Techniques for Impurity Detection

| Technique | Current Application | Future Research Focus |

| UPLC | Separation of Avanafil and its known impurities. researchgate.net | Development of novel stationary phases for improved selectivity. |

| LC-MS/MS | Identification and quantification of process-related and degradation impurities. nih.govresearchgate.net | Miniaturization of systems for faster analysis and reduced solvent consumption. |

| HRMS | Structural elucidation of unknown impurities. | Application in routine quality control for comprehensive impurity profiling. |

| Capillary Electrophoresis (CE) | Potential for high-efficiency separations. | Development of CE-MS methods for orthogonal impurity analysis. |

In-depth Mechanistic Studies of Impurity 9 Formation

A thorough understanding of how Avanafil Impurity 9 is formed is fundamental to developing effective strategies for its control. This compound, identified as 6-((3-Chloro-4-methoxybenzyl)amino)-2-oxo-N-(pyrimidin-2-ylmethyl)-1,2-dihydropyrimidine-5-carboxamide, is a structural analog of Avanafil, featuring a 2-oxo-dihydropyrimidine core. chemwhat.com Future research will likely focus on elucidating the specific chemical reactions and process parameters that lead to its formation.

The degradation pathways of pyrimidines often involve oxidation and hydrolysis. nih.govresearchgate.netcreative-proteomics.comresearchgate.net The formation of the 2-oxo moiety in Impurity 9 suggests that an oxidative degradation or a side reaction involving an oxidized intermediate could be a potential pathway. Mechanistic studies could involve stress testing of Avanafil under various conditions (e.g., oxidative, thermal, photolytic, acid/base hydrolysis) to identify the precursors and intermediates that lead to the formation of Impurity 9. researchgate.net

Computational modeling and density functional theory (DFT) studies could also be employed to investigate the reaction energetics and transition states of proposed formation pathways. By understanding the kinetics and thermodynamics of these reactions, it may be possible to identify critical process parameters that can be modified to minimize the formation of this impurity. Isotopic labeling studies could provide definitive evidence for the proposed mechanisms by tracking the fate of specific atoms during the synthesis and degradation of Avanafil.

Research on Green Chemistry Approaches to Prevent Impurity 9 Formation

The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to reduce environmental impact and improve process safety and efficiency. rasayanjournal.co.inbenthamdirect.comnih.govingentaconnect.comnih.gov Future research in this area will aim to develop sustainable synthetic routes for Avanafil that inherently prevent the formation of Impurity 9 and other undesirable byproducts.

Key areas of investigation in green chemistry for pyrimidine (B1678525) and amide synthesis include:

Use of Greener Solvents: Replacing traditional hazardous solvents with more environmentally friendly alternatives like water, supercritical fluids, or bio-based solvents can significantly reduce the environmental footprint of the manufacturing process. rsc.org

Catalytic Methods: The development of highly selective and efficient catalysts can promote the desired reactions while minimizing side reactions that lead to impurity formation. This includes the use of biocatalysts, such as enzymes, which can operate under mild conditions with high specificity. nih.gov

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses can often lead to shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. rasayanjournal.co.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product minimizes waste generation. One-pot and multicomponent reactions are examples of strategies that can improve atom economy. rasayanjournal.co.in

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, where feasible, can eliminate solvent-related waste and simplify product purification. researchgate.net

By integrating these green chemistry principles into the synthesis of Avanafil, it may be possible to develop a more sustainable and efficient process that minimizes the formation of this compound, thereby ensuring a higher quality and safer final product.

Table 2: Green Chemistry Strategies for Impurity Prevention

| Green Chemistry Principle | Application in Avanafil Synthesis | Potential Impact on Impurity 9 Formation |

| Waste Prevention | Designing synthetic routes with fewer steps and higher yields. | Reduced opportunity for side reactions and byproduct formation. |

| Atom Economy | Utilizing multicomponent reactions to build the Avanafil molecule. rasayanjournal.co.in | Maximizing the incorporation of reactants into the final product, leaving fewer materials to form impurities. |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents with safer alternatives. | Eliminating reagents that could contribute to the formation of Impurity 9. |

| Designing Safer Chemicals | Not directly applicable to an existing molecule, but principles can guide the design of future drugs with lower impurity potential. | |

| Safer Solvents and Auxiliaries | Employing water or other green solvents in the synthesis. rsc.org | Altering reaction kinetics and selectivity to disfavor the formation of Impurity 9. |

| Design for Energy Efficiency | Using microwave or ultrasonic irradiation to drive reactions. rasayanjournal.co.in | Potentially enabling reactions at lower temperatures, which can reduce the rate of side reactions. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for parts of the Avanafil molecule. | Reducing reliance on petrochemicals and potentially introducing cleaner synthetic pathways. |

| Reduce Derivatives | Minimizing the use of protecting groups in the synthetic sequence. | Fewer reaction steps can lead to a cleaner process with fewer opportunities for impurity formation. |

| Catalysis | Employing selective catalysts, including biocatalysts. nih.gov | Directing the reaction towards the desired product and away from impurity-forming pathways. |

| Design for Degradation | Not directly applicable to preventing impurity formation during synthesis. | |

| Real-time analysis for Pollution Prevention | Implementing in-process controls to monitor the reaction and detect the formation of impurities in real-time. | Allowing for immediate adjustments to process parameters to minimize impurity formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and releases. | A safer process is often a more controlled process, which can lead to higher purity. |

Q & A

Basic: What analytical techniques are recommended for the identification and quantification of Avanafil Impurity 9 in drug substances?

Methodological Answer:

this compound can be identified and quantified using hyphenated techniques such as UPLC-PDA-MS (Ultra-Performance Liquid Chromatography coupled with Photodiode Array and Mass Spectrometry) for high-resolution separation and structural elucidation. The mass spectrum ([M+H]⁺ peaks) and fragmentation patterns (e.g., m/z 322, 289, and 155) help confirm the impurity’s molecular weight and substructures . For quantification, reverse-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) is validated for linearity (R² > 0.999), precision (%RSD < 2%), and accuracy (recovery 93–103%) .

Basic: How is this compound synthesized for reference standard preparation?

Methodological Answer:

Impurity 9 is synthesized via stepwise organic reactions , including hydrolysis and condensation. For example:

- Step 1 : Hydrolysis of avanafil intermediates (e.g., M3) under basic conditions (NaOH, 60°C, 4 hours).

- Step 2 : Condensation using coupling agents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in DMF at room temperature for 12 hours.

- Step 3 : Purification via recrystallization (solvent: ethanol/water) to achieve >99% purity.

The final structure is confirmed by ¹H/¹³C NMR (e.g., δ 3.82 ppm for methoxy protons) and melting point analysis (159–160°C) .

Basic: What are the critical parameters for validating a stability-indicating method for this compound?

Methodological Answer:

A stability-indicating method must demonstrate:

- Specificity : No interference from avanafil or degradation products (assessed via forced degradation studies under acid/base/oxidative stress).

- Robustness : Consistent retention time (±0.2 min) under variable flow rates (±0.1 mL/min) and column temperatures (±5°C).

- Limit of Quantification (LOQ) : ≤0.05% w/w, validated via signal-to-noise ratio (S/N ≥ 10).

- Solution stability : Impurity recovery within 98–102% after 24 hours at 25°C.

Forced degradation data (e.g., 0.1N HCl at 80°C for 1 hour) should correlate with impurity formation pathways .

Advanced: How can mechanistic studies explain the formation of this compound during synthesis?

Methodological Answer:

Mechanistic studies involve reaction monitoring (e.g., in-situ FTIR for intermediate detection) and kinetic modeling . For example:

- Polymerization pathways : Impurity 9 may form via esterification between avanafil and intermediate M6 (Imp-A) under acidic conditions (POCl₃ catalysis).

- Byproduct analysis : LC-MS/MS detects dimeric ions (m/z 858.0, [M+H]⁺) and fragment ions (m/z 466) to infer reaction steps.

- Quantum chemical calculations : DFT (Density Functional Theory) predicts activation energies for condensation steps.

Such studies require cross-validation with synthetic yields and impurity profiles across batches .

Advanced: How do genotoxicity risks influence the control strategy for this compound?

Methodological Answer:

If Impurity 9 is flagged as a potential genotoxic impurity (PGI), control strategies include:

- Threshold-based limits : Adhere to ICH M7 guidelines (≤1.5 µg/day for compounds with mutagenic alerts).

- In-silico toxicity prediction : Use tools like Derek Nexus or Sarah Nexus to assess structural alerts (e.g., nitro groups, aromatic amines).

- Analytical validation : LC-MS/MS methods with LOQ ≤ 1 ppm, validated per ICH Q2(R1).

- Process optimization : Adjust reaction pH (<5) or temperature (<40°C) to minimize impurity formation.

Batch data from >10 production lots are analyzed statistically (e.g., ANOVA for impurity variance) to justify specification limits .

Advanced: How can researchers resolve contradictions in impurity quantification data across different analytical platforms?

Methodological Answer:

Contradictions arise due to differences in detector sensitivity (e.g., UV vs. MS) or column selectivity . Resolution steps:

Cross-platform calibration : Analyze reference standards on both HPLC and UPLC systems to compare retention behavior.

Spike recovery studies : Add known impurity concentrations to avanafil matrices and measure recovery.

Multivariate analysis : Use PCA (Principal Component Analysis) to identify outliers in inter-lab datasets.

Method harmonization : Adopt a unified gradient program (e.g., 0.1% TFA in mobile phase) across labs .

Advanced: What statistical approaches are recommended for stability studies of this compound?

Methodological Answer:

- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months. Use linear regression to model impurity growth (slope significance: p < 0.05).

- Batch variability analysis : Apply Bartlett’s test (homogeneity of variance) and ANOVA to compare impurity levels across multiple lots.

- Expiry date estimation : Fit data to Arrhenius models to predict shelf-life at 25°C.

Statistical tools like R or JMP are used for visualization (e.g., control charts for batch-wise trends) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.